

TBE buffer concentration for high-resolution DNA separation.

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: Tris-Borate-EDTA buffer, 5X

CAS No.: 610769-35-2

Cat. No.: B1259277

[Get Quote](#)

Application Note & Protocol

Topic: Optimizing High-Resolution DNA Separation with TBE Buffer Concentration

Audience: Researchers, scientists, and drug development professionals.

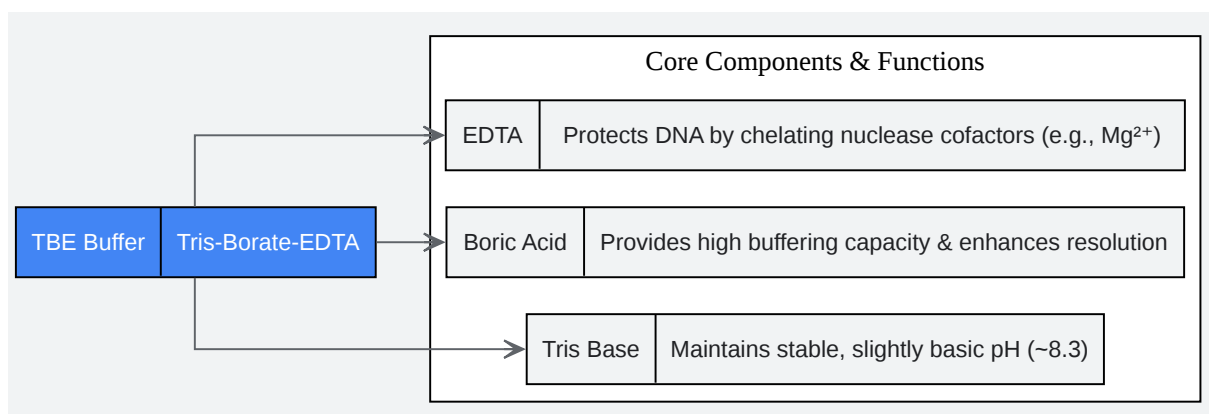
Abstract

Tris-Borate-EDTA (TBE) buffer is the cornerstone of high-resolution electrophoresis for small DNA fragments, offering superior buffering capacity and sharper band resolution compared to its counterpart, Tris-Acetate-EDTA (TAE).^{[1][2][3]} This guide provides an in-depth analysis of TBE buffer, focusing on the critical role of concentration in achieving optimal separation of nucleic acids, particularly for fragments smaller than 2000 base pairs (bp).^{[1][4]} We will explore the chemical principles behind TBE's efficacy, provide a comparative analysis of working concentrations, and detail validated protocols for buffer preparation and high-resolution DNA electrophoresis.

Introduction: The Chemistry of High-Resolution Separation

The separation of small DNA fragments in agarose or polyacrylamide gels depends on a stable electrophoretic environment. The running buffer must maintain a constant pH, conduct current effectively without generating excessive heat, and protect the integrity of the nucleic acid sample.[1] TBE buffer, a formulation of Tris base, boric acid, and EDTA, is expertly designed to meet these demands.[5][6]

- **Tris (tris(hydroxymethyl)aminomethane):** As the primary buffering agent, Tris establishes a slightly basic environment (typically pH 8.3), which is crucial for keeping the phosphate backbone of DNA deprotonated and negatively charged.[5][7] This ensures consistent migration towards the positive electrode.
- **Boric Acid:** This component is key to TBE's superior performance. Boric acid provides a high buffering capacity, resisting pH changes during extended electrophoretic runs.[1][8][9] This stability is vital for maintaining sharp, well-defined DNA bands.[10] Furthermore, borate ions interact with the agarose gel matrix, which can influence DNA mobility and enhance the resolution of smaller fragments.[8]
- **EDTA (Ethylenediaminetetraacetic acid):** EDTA serves a protective role by chelating divalent cations, particularly magnesium (Mg^{2+}).[5] These cations are necessary cofactors for contaminant nucleases that could otherwise degrade the DNA sample.[5][7][8]



[Click to download full resolution via product page](#)

Caption: Core components and functions of TBE Buffer.

The Critical Variable: TBE Buffer Concentration

While a standard "1x" TBE solution is defined, the optimal working concentration is application-dependent, primarily influenced by the gel matrix and desired outcome. The most common working concentrations for high-resolution separation are 1x and 0.5x. Using concentrations higher than 1x is generally discouraged as it can lead to excessive heat generation, which compromises gel integrity and resolution.[5]

Comparing 0.5x vs. 1x TBE

The choice between 0.5x and 1x TBE is a trade-off between buffering capacity, ionic strength, and heat generation.

- 0.5x TBE: This is the most widely recommended concentration for standard agarose gel electrophoresis, especially in compact, mini-gel systems.[11][12] Its lower ionic strength reduces the electrical current generated at a given voltage, minimizing heat production.[13] This is critical for preventing band smearing and ensuring sharp resolution during longer runs or when using high-percentage agarose gels.[2]
- 1x TBE: This concentration is frequently used for polyacrylamide gel electrophoresis (PAGE), including denaturing and DNA sequencing gels.[9][14][15] The higher buffering capacity of 1x TBE is beneficial in these applications, which often involve higher voltages and longer run times. While it can be used for agarose gels, careful voltage management is required to avoid overheating.

Parameter	0.5x TBE	1x TBE	Rationale & Field Insights
Primary Application	Agarose Gel Electrophoresis	Polyacrylamide Gel Electrophoresis (PAGE)	0.5x TBE provides the best balance of buffering and low heat for agarose. 1x offers the robust buffering needed for demanding PAGE applications. [15]
Resolution	Excellent for fragments < 2000 bp	Excellent, especially in PAGE	Both provide superior resolution for small fragments compared to TAE. [4] [16]
Heat Generation	Lower	Higher	Lower ionic strength in 0.5x TBE reduces heat, preventing gel melting and band distortion, especially in mini-gel systems. [11] [13]
Buffering Capacity	Good	Excellent	1x TBE better resists pH changes during very long or high-voltage runs. [9]
DNA Migration Speed	Generally faster than 1x in agarose	Generally slower than 0.5x in agarose	Lower ionic strength allows for faster migration at the same voltage.

Experimental Protocols

Scientific integrity demands reproducible protocols. The following methods are self-validating systems for preparing TBE buffer and performing high-resolution DNA separation.

Protocol: Preparation of TBE Stock Solutions (5x and 10x)

TBE is typically prepared as a 5x or 10x concentrated stock, which is then diluted for use. While 10x is common, a 5x stock is less prone to precipitation during long-term storage.[8][17]

Materials:

- Tris base (CAS# 77-86-1)
- Boric acid (CAS# 10043-35-3)
- 0.5 M EDTA solution, pH 8.0
- Ultrapure (e.g., deionized) water
- Magnetic stirrer and stir bar
- Graduated cylinders and beakers/flasks

Procedure (for 1 Liter of 5x Stock):

- In a 1.5 L beaker or flask, add ~900 mL of ultrapure water.
- Add 54 g of Tris base.[5][12]
- Add 27.5 g of Boric acid.[5][12]
- Place on a magnetic stirrer and mix until all solids have completely dissolved.
- Add 20 mL of 0.5 M EDTA (pH 8.0) solution.[5][12]
- Adjust the final volume to 1 Liter with ultrapure water.
- Mix thoroughly. The pH should be approximately 8.3 and does not typically require adjustment.[5]

- Store in a clean, sealed glass bottle at room temperature.[12] If a precipitate forms over time, gently warm the solution to redissolve it.[7]

Note: For a 10x stock, double the quantities of Tris base (108 g) and Boric acid (55 g), and use 40 mL of 0.5 M EDTA (pH 8.0) per liter.[18]

Protocol: High-Resolution Separation of Small DNA Fragments

This protocol is optimized for resolving small DNA fragments (e.g., PCR products, restriction fragments) between 50 bp and 1000 bp.

Workflow Overview:

Caption: Workflow for high-resolution DNA separation.

Procedure:

- Prepare 0.5x TBE Working Buffer: Dilute your 5x TBE stock 1:10 (or your 10x stock 1:20) with ultrapure water. For example, to make 500 mL of 0.5x TBE, add 50 mL of 5x TBE to 450 mL of ultrapure water.[12][19]
- Cast a High-Percentage Agarose Gel:
 - For resolving fragments < 500 bp, a 2.0% to 3.0% agarose gel is recommended.[20]
 - Measure the appropriate amount of agarose powder and add it to a flask containing the desired volume of 0.5x TBE working buffer.
 - Heat in a microwave until the agarose is completely dissolved. Swirl gently to ensure a homogenous solution.
 - Let the solution cool to ~55-60°C. Add your desired DNA stain (e.g., ethidium bromide, SYBR® Green) at this stage, if pre-staining.
 - Pour the molten agarose into a gel casting tray with the appropriate comb and allow it to solidify completely.

- Set Up the Electrophoresis Chamber:
 - Place the solidified gel into the electrophoresis tank.
 - Fill the tank with fresh 0.5x TBE working buffer until the gel is submerged by 2-3 mm.[\[11\]](#)
- Load Samples:
 - Mix your DNA samples with a 6x loading dye.
 - Carefully load a molecular weight ladder appropriate for small fragments into the first well.
 - Load your samples into the adjacent wells.
- Run the Gel:
 - Connect the electrophoresis unit to a power supply, ensuring the electrodes are correctly oriented (DNA runs to red/positive).
 - For maximum resolution, apply a low voltage, typically recommended as less than 5 V/cm. [\[15\]](#)[\[18\]](#) For a 10 cm gel, this corresponds to $\leq 50V$.
 - Run the gel until the bromophenol blue dye front has migrated approximately 75% of the gel length.
- Visualize and Analyze:
 - Carefully remove the gel from the tank.
 - If not pre-stained, submerge the gel in a 0.5x TBE solution containing a DNA stain for the recommended time.
 - Visualize the DNA bands using a transilluminator and document the results. The bands should be sharp and well-resolved.

Troubleshooting & Advanced Considerations

- Enzymatic Inhibition: Borate in TBE can inhibit certain enzymes like DNA ligase.[1][8][17] If you plan to extract DNA from the gel for downstream enzymatic applications (e.g., cloning), using TAE buffer is a safer choice.[1][8]
- Band Smearing: This is often caused by excessive voltage and subsequent heat generation. [11] Ensure you are running the gel at a low voltage (≤ 5 V/cm) and using 0.5x TBE for agarose.
- Poor Resolution of Very Small Fragments (<50 bp): While high-percentage agarose gels are effective, nondenaturing polyacrylamide gel electrophoresis (PAGE) using 1x TBE will provide the highest possible resolution for extremely small fragments.[21]

Conclusion

The strategic selection of TBE buffer concentration is a critical determinant for achieving high-resolution separation of small DNA fragments. For agarose gel electrophoresis, a 0.5x TBE working solution provides an optimal balance of buffering capacity and low heat generation, yielding sharp, clear, and well-resolved DNA bands. For the more demanding conditions of PAGE, 1x TBE remains the standard due to its enhanced buffering power. By understanding the chemical principles and following validated protocols, researchers can reliably optimize their electrophoresis results for applications ranging from PCR product analysis to genotyping and beyond.

References

- Wikipedia. (2023, December 1). TBE buffer. Wikipedia. [\[Link\]](#)
- Grokipedia. (n.d.). TBE buffer. Grokipedia. [\[Link\]](#)
- ResearchGate. (2021, May 17). TAE versus TBE buffer for separation of small DNA fragments on agarose gel? ResearchGate. [\[Link\]](#)
- Laboratory Notes. (2021, September 30). TBE (Tris-Borate-EDTA) Electrophoresis Buffer. Laboratory Notes. [\[Link\]](#)
- Shop Genomics. (2025, December 15). TAE vs TBE Buffer: A Clear Comparison for Your Lab Work. Shop Genomics. [\[Link\]](#)

- Biochemazone. (n.d.). TBE Buffer 5X Tris-boric acid electrophoresis buffer. Biochemazone. [\[Link\]](#)
- Sun, Y. L., Xu, Y. Z., & Chambon, P. (1980). A simple and efficient method for the separation and detection of small DNA fragments by electrophoresis in formamide containing agarose gels and Southern blotting to DBM-paper. *Nucleic Acids Research*, 8(24), 5753–5763. [\[Link\]](#)
- Sharebiology. (n.d.). TBE buffer (Tris-Borate-EDTA buffer) 1x, 5x & 10x. Sharebiology. [\[Link\]](#)
- Phillips, T. (2019, November 7). How to Make TBE Buffer in 3 Easy Steps. ThoughtCo. [\[Link\]](#)
- Brody, J. R., & Kern, S. E. (2004). Sodium boric acid: a Tris-free, cooler conductive medium for DNA electrophoresis. *BioTechniques*, 36(2), 214–216. [\[Link\]](#)
- Stratagene. (1995). High Resolution of Small DNA Fragments Using the VisiGel Separation Matrix. *Strategies in Molecular Biology*, 8(1), 23. [\[Link\]](#)
- Reddit. (2019, September 25). Difference between tbe and tae buffers? r/labrats. [\[Link\]](#)
- iGEM. (n.d.). Protocol for TBE-buffer (for gel electrophoresis). iGEM. [\[Link\]](#)
- University of Michigan. (n.d.). 0.5X TBE Buffer Preparation Protocol. University of Michigan Medical School.
- Agilent. (2019, January 24). Highly Resolved Separation of DNA Fragments on the Agilent 5200 Fragment Analyzer System. Agilent Technologies. [\[Link\]](#)
- Miura, Y., Wake, H., & Kato, T. (1999). TBE, or not TBE; that is the question: Beneficial usage of tris-borate for obtaining a higher resolution of small DNA fragments by agarose gel electrophoresis. *Nagoya Medical Journal*, 43(1), 1-6. [\[Link\]](#)
- ResearchGate. (2017, January 27). Best conditions for agarose gel electrophoresis to get high resolution? ResearchGate. [\[Link\]](#)
- Ordovas, J. M. (1998). Separation of Small-Size DNA Fragments Using Agarose Gel Electrophoresis. In *Methods in Molecular Biology* (Vol. 118, pp. 23-28). Humana Press. [\[Link\]](#)

- Chory, J., & Pollard Jr, J. D. (2001). Separation of small DNA fragments by conventional gel electrophoresis. *Current Protocols in Molecular Biology*, Chapter 2, Unit 2.7. [[Link](#)]
- Jena Bioscience. (2023, June 29). TBE Buffer - 10x conc.. Jena Bioscience. [[Link](#)]
- Sanderson, M. R., et al. (2014). Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. *Electrophoresis*, 35(5), 625-633. [[Link](#)]
- Reddit. (2013, May 23). Accidentally used 1x TBE instead of 0.5x TBE. *r/molecularbiology*. [[Link](#)]
- QIAGEN. (n.d.). What buffer conditions give the best resolution for agarose gel electrophoresis? QIAGEN. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. goldbio.com [goldbio.com]
2. shopgenomics.com [shopgenomics.com]
3. What buffer conditions give the best resolution for agarose gel electrophoresis? [qiagen.com]
4. TBE or not TBE that is the question... [med.nagoya-cu.ac.jp]
5. TBE buffer - Wikipedia [en.wikipedia.org]
6. gropedia.com [gropedia.com]
7. biochemazone.com [biochemazone.com]
8. laboratorynotes.com [laboratorynotes.com]
9. ibisci.com [ibisci.com]
10. ibisci.com [ibisci.com]

- [11. bento.bio \[bento.bio\]](#)
- [12. How to Make TBE Buffer in 3 Easy Steps \[thoughtco.com\]](#)
- [13. Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. TBE Buffer \(Tris-borate-EDTA\) \(10X\) 1 L | Request for Quote | Thermo Scientific™ \[thermofisher.com\]](#)
- [15. Tris-硼酸-EDTA缓冲溶液 BioReagent, suitable for electrophoresis, 10× concentrate | Sigma-Aldrich \[sigmaaldrich.cn\]](#)
- [16. neb.com \[neb.com\]](#)
- [17. TBE buffer \(Tris-Borate-EDTA buffer\) 1x, 5x & 10x - Sharebiology \[sharebiology.com\]](#)
- [18. TAE and TBE Running Buffers Recipe & Video \[sigmaaldrich.com\]](#)
- [19. static.igem.org \[static.igem.org\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. Separation of small DNA fragments by conventional gel electrophoresis - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [TBE buffer concentration for high-resolution DNA separation.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259277/docs#tbe-buffer-concentration-for-high-resolution-dna-separation\]](https://www.benchchem.com/product/b1259277/docs#tbe-buffer-concentration-for-high-resolution-dna-separation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)